2-chloro-N-[2-ethoxy-5-(piperidine-1-sulfonyl)phenyl]acetamide
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Overview
Description
2-chloro-N-[2-ethoxy-5-(piperidine-1-sulfonyl)phenyl]acetamide is a chemical compound with the molecular formula C15H21ClN2O4S and a molecular weight of 360.86 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-ethoxy-5-(piperidine-1-sulfonyl)phenyl]acetamide typically involves the reaction of 2-ethoxy-5-(piperidine-1-sulfonyl)aniline with chloroacetyl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-ethoxy-5-(piperidine-1-sulfonyl)phenyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and functional groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are used for oxidation and reduction reactions.
Hydrolysis: Acidic or basic hydrolysis is performed using hydrochloric acid or sodium hydroxide solutions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms, and hydrolyzed products. These products can have different chemical and biological properties, making them useful for various applications.
Scientific Research Applications
2-chloro-N-[2-ethoxy-5-(piperidine-1-sulfonyl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for creating new compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications. Its derivatives may serve as lead compounds for developing new drugs.
Industry: It is used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-ethoxy-5-(piperidine-1-sulfonyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[2-ethoxy-5-(morpholine-1-sulfonyl)phenyl]acetamide
- 2-chloro-N-[2-ethoxy-5-(pyrrolidine-1-sulfonyl)phenyl]acetamide
- 2-chloro-N-[2-ethoxy-5-(piperazine-1-sulfonyl)phenyl]acetamide
Uniqueness
2-chloro-N-[2-ethoxy-5-(piperidine-1-sulfonyl)phenyl]acetamide is unique due to its specific structural features, such as the piperidine-1-sulfonyl group. This group imparts distinct chemical and biological properties, making the compound valuable for various research applications. Its reactivity and potential biological activities set it apart from similar compounds.
Biological Activity
2-chloro-N-[2-ethoxy-5-(piperidine-1-sulfonyl)phenyl]acetamide is a compound with potential pharmaceutical applications, particularly in antimicrobial and anticonvulsant activities. This article reviews its biological activity based on recent studies, highlighting its mechanisms, efficacy, and structure-activity relationships.
Chemical Structure
The compound is characterized by the following chemical structure:
This structure includes a chloro group, an ethoxy substituent, and a piperidine sulfonyl moiety, which are critical for its biological properties.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of this compound analogues against various pathogens. A study involving twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides showed that compounds with halogenated phenyl rings exhibited significant antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .
Efficacy Against Bacteria
The antimicrobial activity was assessed using standard methods against several strains:
- Effective Against :
- Staphylococcus aureus
- MRSA
- Moderately Effective Against :
- Candida albicans
- Less Effective Against :
- Escherichia coli
The variations in activity were attributed to the lipophilicity of the compounds, which influences their ability to penetrate bacterial membranes .
Anticonvulsant Activity
The anticonvulsant properties of this compound were evaluated through various animal models. In particular, compounds similar to this compound were tested in maximal electroshock (MES) and pentylenetetrazole models .
Key Findings
- Compounds exhibited protective effects in the MES test at doses of 100 mg/kg and 300 mg/kg.
- The most active derivatives demonstrated a significant delay in onset but prolonged duration of action.
- Structure-activity relationship (SAR) studies indicated that modifications in the piperazine moiety affected efficacy.
Structure-Activity Relationship (SAR)
The biological activity of this compound is heavily influenced by its structural components. The presence of the piperidine ring and various substituents on the phenyl ring play crucial roles in determining both antimicrobial and anticonvulsant activities.
Substituent | Activity | Notes |
---|---|---|
Halogenated Phenyl | High antimicrobial activity | Enhanced lipophilicity aids membrane penetration |
Piperidine Moiety | Essential for anticonvulsant action | Modifications affect efficacy |
Case Studies
Several case studies have focused on the pharmacological evaluation of related compounds. For instance, a study on N-(substituted phenyl)-2-chloroacetamides highlighted that the position of substituents on the phenyl ring significantly influenced their antimicrobial effectiveness .
Another investigation into anticonvulsant activity revealed that certain derivatives provided protection against seizures in animal models, suggesting potential therapeutic applications for epilepsy management .
Properties
IUPAC Name |
2-chloro-N-(2-ethoxy-5-piperidin-1-ylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O4S/c1-2-22-14-7-6-12(10-13(14)17-15(19)11-16)23(20,21)18-8-4-3-5-9-18/h6-7,10H,2-5,8-9,11H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSVOAQOULJDJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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